molecular formula C13H9ClFN3OS3 B3595557 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3595557
M. Wt: 373.9 g/mol
InChI Key: WVNIPWQVNCYBLB-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a chloro, ethylsulfanyl, thiadiazolyl, fluoro, and benzothiophene moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with chlorinating agents under controlled conditions.

    Introduction of the ethylsulfanyl group: This step involves the alkylation of the thiadiazole ring with ethyl halides in the presence of a base.

    Formation of the benzothiophene ring: This can be synthesized through cyclization reactions involving suitable precursors.

    Coupling of the thiadiazole and benzothiophene rings: This step involves the formation of an amide bond between the two rings, typically using coupling reagents such as EDCI or DCC.

    Introduction of the chloro and fluoro groups: These groups can be introduced through halogenation reactions using appropriate halogenating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include bases, acids, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide: This compound has a similar thiadiazole and ethylsulfanyl moiety but differs in the benzene ring substitution.

    2-chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide: This compound features a different thiadiazole ring substitution pattern and lacks the benzothiophene moiety.

    5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methanesulfonyl)pyrimidine-4-carboxamide: This compound has a pyrimidine ring instead of a benzothiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS3/c1-2-20-13-18-17-12(22-13)16-11(19)10-9(14)8-6(15)4-3-5-7(8)21-10/h3-5H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNIPWQVNCYBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

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